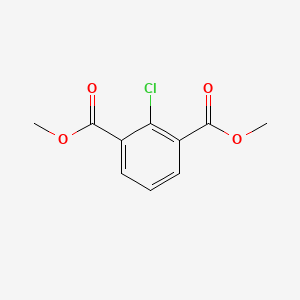

Dimethyl 2-chloroisophthalate

CAS No.: 60047-40-7

Cat. No.: VC7701038

Molecular Formula: C10H9ClO4

Molecular Weight: 228.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60047-40-7 |

|---|---|

| Molecular Formula | C10H9ClO4 |

| Molecular Weight | 228.63 |

| IUPAC Name | dimethyl 2-chlorobenzene-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 |

| Standard InChI Key | GYYDONBDGBHVTE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl |

Introduction

Structural and Chemical Properties

Molecular Identity

Dimethyl 2-chloroisophthalate (hypothetical structure) would have the molecular formula C₁₀H₉ClO₄, derived from isophthalic acid (C₈H₆O₄) through chlorination at the 2-position and esterification with methanol. Its molecular weight would approximate 228.63 g/mol, calculated as follows:

This aligns with analogues like dimethyl isophthalate (C₁₀H₁₀O₄, MW 194.18 g/mol) and dimethyl 5-nitro-isophthalate (C₁₀H₉NO₆, MW 239.18 g/mol) .

Physicochemical Characteristics

While experimental data for dimethyl 2-chloroisophthalate are absent, properties can be extrapolated from related esters:

Synthetic Methodologies

Chlorination Strategies

Chlorination of aromatic esters typically involves electrophilic substitution. For example, dimethyl malonate undergoes chlorination with sulfuryl chloride (SO₂Cl₂) to yield dimethyl 2-chloromalonate . Applying this methodology to dimethyl isophthalate could produce dimethyl 2-chloroisophthalate:

Key parameters include:

-

Temperature: 40–60°C to balance reaction rate and side-product formation .

-

Solvent: Toluene or chlorobenzene to dissolve reactants and facilitate phase separation .

-

Stoichiometry: 1.2–1.5 equivalents of SO₂Cl₂ to ensure complete conversion .

Esterification and Purification

Esterification of 2-chloroisophthalic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) is a plausible route. Post-reaction, purification involves:

-

Washing with aqueous base (e.g., 5% Na₂CO₃) to remove unreacted acid .

-

Crystallization from toluene or xylene at 0–25°C to isolate the pure ester .

Applications and Derivatives

Pharmaceutical Intermediates

Chlorinated aromatic esters serve as precursors in drug synthesis. For example:

-

Methadone Intermediates: Chlorinated isopropylamines derive from similar esters .

-

Anticancer Agents: Nitro- and chloro-substituted esters are explored for tumor inhibition .

Polymer Chemistry

Incorporating chlorinated esters into polyesters enhances thermal stability and flame retardancy. For instance, dimethyl 5-nitro-isophthalate improves polymer rigidity .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Achieving precise 2-position chlorination without dichloro byproducts requires optimized conditions .

-

Purity: Commercial availability is limited, necessitating in-house synthesis .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume